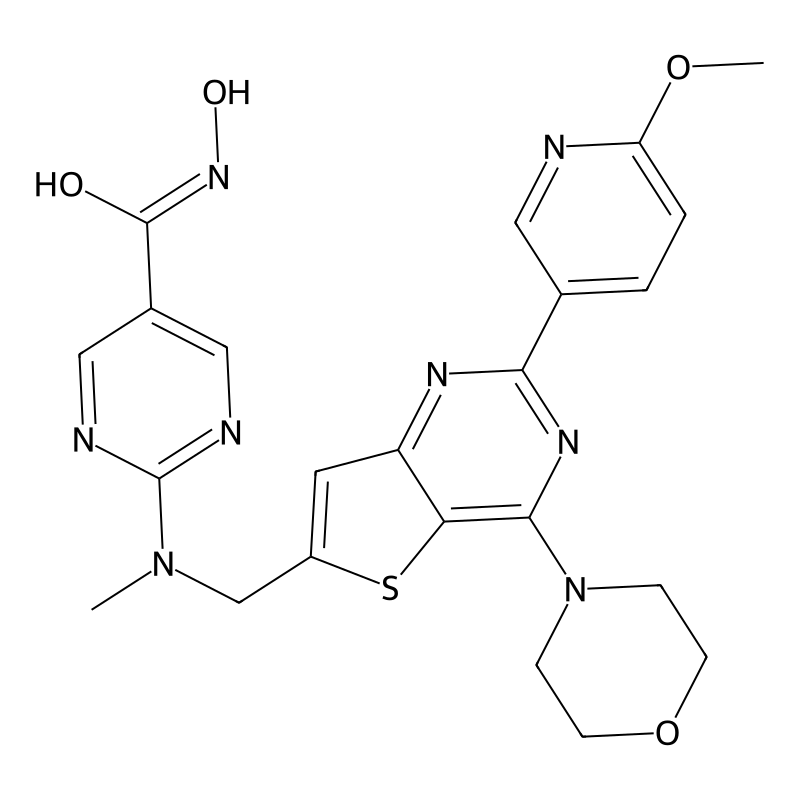

Fimepinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fimepinostat (CAS 1339928-25-4), also known as CUDC-907, is an orally bioavailable, single-molecule dual inhibitor that integrates a hydroxamic acid moiety for histone deacetylase (HDAC) inhibition and a morpholinylpyrimidine scaffold for phosphoinositide 3-kinase (PI3K) inhibition [1]. Designed specifically to overcome the pharmacokinetic liabilities of combination therapies, it potently inhibits class I PI3Ks (PI3Kα IC50 = 19 nM) and class I/II HDACs (HDAC1 IC50 = 1.7 nM) . For procurement teams and formulation scientists, Fimepinostat offers a highly standardized, single-API solution that ensures synchronized target engagement in vivo, eliminating the need to source, balance, and co-formulate multiple hydrophobic kinase and epigenetic inhibitors[2].

References

- [1] Qian C, et al. Cancer network disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clin Cancer Res. 2012;18(15):4104-4113.

- [3] Sun K, et al. Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers. Clin Cancer Res. 2017;23(15):4113-4122.

Attempting to substitute Fimepinostat with a physical mixture of generic single-target inhibitors (e.g., Vorinostat and Idelalisib or Pictilisib) frequently fails in translational and in vivo applications due to mismatched pharmacokinetic profiles and overlapping toxicities[1]. In animal models, combining the maximum tolerated doses (MTDs) of FDA-approved HDAC and PI3K inhibitors results in intolerable systemic toxicity, whereas Fimepinostat is well-tolerated at oral doses up to 100 mg/kg without obvious toxicity [1]. Furthermore, physical mixtures cannot guarantee simultaneous delivery to the same single cell in the tumor microenvironment, leading to inconsistent downstream MYC suppression and unreliable reproducibility across different experimental batches [2].

References

- [1] Sun K, et al. Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers. Clin Cancer Res. 2017;23(15):4113-4122.

- [2] Qian C, et al. Cancer network disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clin Cancer Res. 2012;18(15):4104-4113.

In Vivo Tolerability and Formulation Feasibility vs. Physical Mixtures

Fimepinostat demonstrates superior in vivo tolerability compared to physical mixtures of discrete PI3K and HDAC inhibitors. While the combination of maximum tolerated doses of standard inhibitors like Vorinostat and Idelalisib is highly toxic and not tolerable in murine models, Fimepinostat is safely administered orally at 100 mg/kg, achieving tumor stasis without obvious toxicity [1].

| Evidence Dimension | In vivo maximum tolerated dose (MTD) feasibility |

| Target Compound Data | Fimepinostat: Tolerated at 100 mg/kg (p.o.) with no obvious toxicity. |

| Comparator Or Baseline | Vorinostat + Idelalisib mixture: Not tolerable at combined MTDs. |

| Quantified Difference | Single-molecule delivery eliminates the overlapping systemic toxicity of two-drug cocktails. |

| Conditions | Murine xenograft models (p.o. administration) |

Procuring a single dual-acting molecule drastically simplifies in vivo formulation and prevents premature trial termination due to drug-drug interaction toxicities.

Single-Molecule Target Potency vs. Benchmark Single-Target Inhibitors

Fimepinostat was engineered by hybridizing the pharmacophores of Vorinostat and GDC-0941 (Pictilisib), yet it achieves equal or superior target potency. It inhibits HDAC1 with an IC50 of 1.7 nM, which is approximately 10-fold more potent than the benchmark HDAC inhibitor Vorinostat (~11-15 nM) [1]. Simultaneously, it inhibits PI3Kα at 19 nM, matching the potency of dedicated PI3K inhibitors like GDC-0941 .

| Evidence Dimension | Enzymatic IC50 for HDAC1 |

| Target Compound Data | Fimepinostat: 1.7 nM |

| Comparator Or Baseline | Vorinostat (SAHA): ~11-15 nM |

| Quantified Difference | ~10-fold higher potency against HDAC1 while maintaining low-nanomolar PI3Kα inhibition. |

| Conditions | Cell-free biochemical enzyme assays |

Buyers can replace two separate high-cost APIs with a single, highly potent compound, reducing the total mass required for large-scale screening.

Superior MYC Downregulation in Aggressive Lymphoma Models

In MYC-altered diffuse large B-cell lymphoma (DLBCL) models, Fimepinostat achieves significantly deeper MYC suppression than single-target agents. After 6 hours of treatment at nanomolar concentrations, Fimepinostat dose-dependently decreased MYC mRNA and protein levels much more effectively than either the HDAC inhibitor Panobinostat or the PI3K inhibitor Pictilisib alone [1].

| Evidence Dimension | MYC mRNA and protein downregulation |

| Target Compound Data | Fimepinostat: Profound dose-dependent reduction at low nanomolar concentrations (<100 nM). |

| Comparator Or Baseline | Panobinostat or Pictilisib: Less potent, incomplete MYC suppression. |

| Quantified Difference | Fimepinostat achieves synergistic MYC degradation that single agents cannot replicate at equivalent molarities. |

| Conditions | WSU DLCL2 cell lines, 6-hour incubation, comparative Ct method |

For oncology research targeting MYC-driven pathways, Fimepinostat provides a much more robust and reliable phenotypic response than individual pathway inhibitors.

High-Concentration Stock Solubility for Flexible Dosing

From a handling and processability standpoint, Fimepinostat exhibits excellent solubility in standard laboratory solvents. It is soluble in DMSO at up to 102 mg/mL (approx. 200 mM) with mild warming or sonication, and can be formulated at 10 mg/mL in 30% SBE-β-CD in saline for in vivo dosing . This is highly advantageous compared to many complex bispecifics or multi-drug regimens that require incompatible excipients .

| Evidence Dimension | Maximum stock solubility in DMSO |

| Target Compound Data | Fimepinostat: >100 mg/mL (200 mM) in anhydrous DMSO. |

| Comparator Or Baseline | Standard dual-drug formulations: Often limited by the least soluble component (e.g., requiring complex co-solvents). |

| Quantified Difference | Allows for highly concentrated master stocks, minimizing solvent toxicity (DMSO concentration) in cell-based assays. |

| Conditions | Anhydrous DMSO, ambient to 37°C with sonication |

High solubility ensures reproducible serial dilutions in automated high-throughput screening and simplifies the preparation of stable in vivo dosing vehicles.

Preclinical Formulation and In Vivo Efficacy Studies

Because Fimepinostat bypasses the pharmacokinetic mismatch and overlapping toxicities of physical HDAC/PI3K inhibitor mixtures, it is the optimal choice for in vivo oncology models. It allows researchers to evaluate dual-pathway suppression using a single dosing vehicle (e.g., 30% SBE-β-CD in saline), ensuring synchronized target engagement in xenograft models .

MYC-Driven Cancer Model Development

Fimepinostat is highly recommended for studies involving MYC-amplified or MYC-dependent malignancies, such as Double-Hit DLBCL and neuroblastoma. Its superior ability to downregulate MYC mRNA and protein compared to Panobinostat or Pictilisib makes it a reliable positive control or benchmark for transcriptional suppression assays [1].

HIV-1 Latency Reversal Assays

Beyond oncology, Fimepinostat is uniquely suited for HIV-1 eradication research. At therapeutic concentrations, it demonstrates latency-reversing potential comparable to Romidepsin, but crucially, it does not induce unwanted T cell activation or impair T cell proliferation, making it a superior tool compound for ex vivo viral reservoir studies [2].

References

- [2] Sun K, et al. Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers. Clin Cancer Res. 2017;23(15):4113-4122.

- [3] Shi J, et al. Fimepinostat, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation. J Virus Erad. 2019;5(3):133-137.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types